17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
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Overview
Description
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by the presence of a chlorophenoxy group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-chlorophenol with a series of ethylene oxide units. The process can be summarized as follows:
Starting Material: 4-chlorophenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to form the intermediate compound.
Polymerization: The intermediate is then subjected to further polymerization with additional ethylene oxide units to achieve the desired chain length.
Final Product: The reaction mixture is purified to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions and ensure consistent product quality.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Polymer Science: Incorporated into polymer matrices to modify physical and chemical properties.
Biology:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Studied for its biocompatibility and potential use in biomedical applications.
Medicine:
Therapeutics: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: Utilized in diagnostic assays and imaging techniques.
Industry:
Surfactants: Used as a surfactant in various industrial applications, including detergents and emulsifiers.
Lubricants: Incorporated into lubricant formulations to enhance performance and stability.
Mechanism of Action
The mechanism of action of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
(4-Chlorophenoxy)acetic Acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a chlorophenoxy group, used in medical applications.
Rafoxanide: An anthelmintic compound with a chlorophenoxy group, used in veterinary medicine.
Uniqueness:
Structural Features: The presence of multiple ether linkages and a long carbon chain distinguishes 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL from other similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Properties
CAS No. |
90213-20-0 |
---|---|
Molecular Formula |
C18H29ClO7 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29ClO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2 |
InChI Key |
FNOUSLMFYUXUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)Cl |
Origin of Product |
United States |
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